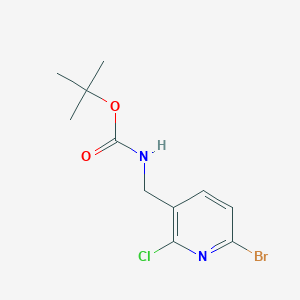

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate

説明

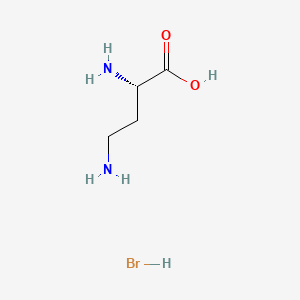

“Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The pyridine ring in this compound is substituted with bromine and chlorine atoms at the 6th and 2nd positions, respectively. The 3rd position of the pyridine ring is attached to a carbamate group through a methyl linkage. The carbamate group consists of a carbonyl (C=O), an amino (NH) group, and a tert-butyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine derivative. The bromine and chlorine could be introduced using standard halogenation reactions. The carbamate group could potentially be introduced through a reaction with tert-butyl isocyanate.Molecular Structure Analysis

The molecule contains a variety of functional groups, including a halogen-substituted pyridine ring and a carbamate group. These groups are likely to influence the compound’s reactivity and properties. For example, the electron-withdrawing halogens on the pyridine ring could deactivate the ring towards electrophilic aromatic substitution reactions.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The halogens might make the pyridine ring less reactive towards electrophilic aromatic substitution. The carbamate group could potentially participate in reactions involving the carbonyl or the amine.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of halogens might increase its molecular weight and possibly its boiling and melting points. The carbamate group could participate in hydrogen bonding, influencing its solubility in different solvents.科学的研究の応用

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Method : The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Protodeboronation of Pinacol Boronic Esters

- Field : Organic Synthesis

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is a process used to remove the boron group from these esters .

- Method : This process involves a catalytic approach to protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

- α-Arylation Process

- Field : Organic Chemistry

- Application : This process involves the formation of lithium enolate using lithium dicyclohexyl amide .

- Method : The process is accompanied via palladium with the use of tri-tert-butyl phosphonium tetra-fluoroborate as a ligand to provide ester . That ester is then reduced using lithium aluminum hydride to generate alcohol .

- Results : This process is used in the synthesis of anti-depressant molecules .

- Borylation Process

- Field : Organic Chemistry

- Application : This process involves the addition of B 2 pin 2 to the intermediately generated diazonium salt, which is formed upon the addition of tert-butyl nitrite (t-BuONO) to the aniline starting material .

- Method : It was initially found that a catalytic quantity of a radical initiator (BPO) aided the reaction .

- Results : This process is used in the synthesis of various organic compounds .

Safety And Hazards

As with any chemical compound, handling “Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity, toxicity, and physical properties.

将来の方向性

The future research directions involving this compound could be numerous, depending on its intended use. If it’s a synthetic intermediate, research might focus on optimizing its synthesis or finding new reactions it can participate in. If it’s a potential drug, research could involve studying its biological activity, optimizing its properties, or investigating its mechanism of action.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always follow standard safety procedures when handling chemical compounds. If this compound is a novel substance, it’s important to conduct thorough research and testing to fully understand its properties and potential risks.

特性

IUPAC Name |

tert-butyl N-[(6-bromo-2-chloropyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJUAFUDQXGVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132227 | |

| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate | |

CAS RN |

1142192-48-0 | |

| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[4-(heptyloxy)phenyl]acetamide](/img/structure/B1389865.png)

![sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389866.png)

![2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389867.png)

![2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389868.png)

![2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389870.png)

![4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389872.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389873.png)

![4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1389884.png)